Mechanism of Action: Competitive PPI Disruption vs. GTPase Active Site Inhibition
Dynamin inhibitory peptide (QVPSRPNRAP) competitively blocks the binding of dynamin to amphiphysin, a key adaptor protein, thereby preventing the recruitment and assembly of the endocytic machinery. This mechanism is distinct from small molecule inhibitors like Dynasore, Dyngo-4a, and MiTMAB, which act on the GTPase or PH domains. This difference is critical for studies isolating the scaffolding function of dynamin from its enzymatic GTPase activity. The peptide acts as a competitive decoy for the SH3 domain of amphiphysin, effectively uncoupling dynamin from its adaptor without directly blocking GTP hydrolysis [1].
| Evidence Dimension | Mechanism of Inhibition |
|---|---|
| Target Compound Data | Competitive inhibitor of dynamin-amphiphysin binding (PRD-SH3 interaction) |
| Comparator Or Baseline | Dynasore: Non-competitive inhibitor of dynamin GTPase activity. MiTMAB: Targets dynamin-phospholipid interaction via PH domain. |
| Quantified Difference | DIP does not inhibit basal GTPase activity; it specifically disrupts a protein-protein interaction, whereas Dynasore/MiTMAB inhibit GTP hydrolysis or membrane recruitment. |
| Conditions | In vitro binding assays and cellular endocytosis models. |
Why This Matters
This mechanism-based distinction is paramount for experimental design; researchers must select DIP over small molecules when the specific goal is to probe dynamin's adaptor-dependent functions (e.g., synaptic vesicle recycling) without confounding effects on GTPase activity.
- [1] Grabs D, et al. The SH3 domain of amphiphysin binds the proline-rich domain of dynamin at a single site that defines a new SH3 binding consensus sequence. J Biol Chem. 1997;272(20):13419-13425. PMID: 9148966. View Source
